4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole
Description
Properties
IUPAC Name |
4-(furan-2-yl)-2-[(4-thiophen-2-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c20-25(21,16-4-2-10-23-16)19-7-5-18(6-8-19)11-15-17-13(12-24-15)14-3-1-9-22-14/h1-4,9-10,12H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEXTUJRUYURLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.
Sulfonylation: The thiophene-2-ylsulfonyl group can be introduced via sulfonylation reactions, where thiophene is treated with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the sulfonyl group, such as sulfides or thiols.
Substitution: Substituted derivatives of the piperazine ring.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound has shown significant activity against various bacterial strains, which can be attributed to its unique structural features that enhance binding to microbial targets.
Table 1: Antimicrobial Activity of 4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These results suggest that the compound's furan and thiazole components contribute to its effectiveness against bacterial infections .
Anticancer Properties
Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
A study demonstrated that the compound induced S phase arrest in cancer cell lines, leading to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Apoptosis induction |
| MCF7 (breast cancer) | 3.5 | Cell cycle arrest |
| A549 (lung cancer) | 4.0 | Caspase activation |
These findings highlight the compound's potential as a lead for developing new anticancer agents.
Neuroprotective Effects
The neuroprotective properties of thiazole derivatives have been explored in the context of neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
A case study reported that treatment with the compound significantly reduced neuronal cell death in models of oxidative stress.
Table 3: Neuroprotective Activity
| Treatment | Neuronal Viability (%) | Mechanism |
|---|---|---|
| Control | 60 | Baseline |
| Compound Treatment | 85 | Reduction of oxidative stress |
This suggests that the compound may be beneficial in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The furan, thiazole, and piperazine rings can interact with various molecular targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Thiazole vs. Quinoline Derivatives: Compounds like Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) () replace the thiazole core with a quinoline scaffold.
- Thiazole vs. Triazole Derivatives : Compounds 4 and 5 () feature thiazole linked to triazole and pyrazole rings. These structures prioritize hydrogen-bonding interactions, whereas the target compound’s furan and sulfonyl groups may enhance metabolic stability and selectivity .
Piperazine Substituent Variations
- Thiophene Sulfonyl vs. Trifluoromethyl Phenyl: In thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) (), the piperazine is modified with a trifluoromethylphenyl group.
- Sulfonyl vs. Ethanone Linkers: The related compound 1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanone oxalate (CAS 1351588-30-1, ) replaces the thiazole with an ethanone linker. This structural difference reduces rigidity, which may lower target affinity compared to the thiazole-containing analog .
Aromatic Substituent Effects
- Furan vs. Halogenated Phenyl Groups : Compounds like C3 (4-chlorophenyl) and C4 (4-fluorophenyl) () demonstrate that halogen substituents increase lipophilicity and membrane permeability. In contrast, the furan group in the target compound introduces moderate polarity, balancing solubility and bioavailability .
- Thiophene Sulfonyl vs. Thiadiazole : The title compound in contains a thiadiazole ring with sulfanyl groups. While both sulfur-rich, the thiophene sulfonyl group in the target compound may confer better stability against oxidative metabolism .
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Parameters
Biological Activity
The compound 4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a novel thiazole derivative that has garnered attention due to its potential biological activities. Thiazole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure
The compound features a complex structure that includes:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Furan moiety : A five-membered ring containing oxygen.
- Piperazine unit : A six-membered ring with two nitrogen atoms.
- Thiophenesulfonyl group : Enhances solubility and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the furan and piperazine substituents via nucleophilic substitution reactions.
- Sulfonylation to incorporate the thiophenesulfonyl group.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation in various lines, such as HT-29 (colon cancer) and Jurkat cells (T-cell leukemia) .
| Compound Type | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4-Thiazoles | 1.61 ± 1.92 | Jurkat |
| Doxorubicin | < 1 | Jurkat |
The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups significantly enhances cytotoxic activity .
Antimicrobial Activity
The compound has shown promising results against various microbial strains:
- Thiazoles have been reported to possess antibacterial properties comparable to standard antibiotics like norfloxacin .
| Microbial Strain | Inhibition Rate (%) | Comparison Standard |
|---|---|---|
| Staphylococcus epidermidis | > 70 | Norfloxacin |
| Pseudomonas aeruginosa | > 60 | Azoxystrobin |
Anticonvulsant Activity
Some thiazole derivatives have been evaluated for anticonvulsant activity:
- Compounds similar to the target molecule have demonstrated protective effects in animal models against seizures induced by pentylenetetrazol (PTZ) .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Thiazoles often act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.
- DNA Interaction : Some derivatives bind to DNA, preventing replication and transcription.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neuronal excitability.
Case Studies
Several studies have explored the efficacy of thiazole derivatives:
- Antitumor Efficacy : A study demonstrated that a related thiazole compound showed a significant reduction in tumor size in xenograft models .
- Antimicrobial Testing : In a comparative study, thiazole derivatives were tested against resistant strains of bacteria, showing superior efficacy over traditional antibiotics .
Q & A
Basic Synthesis: What are the optimal synthetic routes for constructing the thiazole core in this compound?
The thiazole core can be synthesized via regioselective cyclization of α-haloketones with thioureas or thioamides under acidic or basic conditions. For example, highlights the use of solvent-dependent reactions (e.g., ethanol or acetonitrile) with yields ranging from 60%–82% for structurally similar thiazoles. Key steps include:
- Thiosemicarbazone formation using aldehydes and thiosemicarbazide under reflux (e.g., 3,4-dimethoxybenzaldehyde in acetic acid) .
- Cyclocondensation with α-bromoketones to form the thiazole ring, monitored by TLC for reaction completion .
- Purification via recrystallization or column chromatography to isolate the core structure .
Advanced Synthesis: How can researchers troubleshoot low yields during coupling of the piperazine-thiophene sulfonyl moiety?
Low yields in this step often arise from steric hindrance or poor nucleophilicity of the piperazine nitrogen. Strategies include:
- Activating the sulfonyl chloride (thiophene-2-sulfonyl chloride) using bases like triethylamine or DMAP to enhance reactivity .
- Optimizing solvent polarity : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .
- Stepwise coupling : First attach the piperazine to the thiophene sulfonyl group before methylene bridging to the thiazole, as described in for analogous triazole-thiazole hybrids .
Basic Characterization: Which spectroscopic techniques are critical for confirming the compound’s structure?
- 1H/13C NMR : Assign peaks for furan protons (δ 6.2–7.4 ppm), thiazole C2 (δ 165–170 ppm), and sulfonyl-linked piperazine (δ 2.5–3.5 ppm for CH2 groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragment patterns (e.g., loss of SO2 from the thiophene sulfonyl group) .
- FT-IR : Validate sulfonyl (SO2) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
Advanced Characterization: How can overlapping NMR signals in the piperazine region be resolved?
- Variable-temperature NMR : Lowering the temperature reduces signal coalescence caused by piperazine ring puckering .
- 2D NMR (COSY, HSQC) : Map coupling between piperazine protons and adjacent carbons to assign stereochemistry .
- Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts for conformational analysis .
Basic Biological Activity: What in vitro assays are suitable for preliminary antimicrobial screening?
- Microbroth dilution (MIC assays) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ’s protocol for triazole-thiazole derivatives .
- Disk diffusion : Assess zone-of-inhibition dynamics, noting the compound’s solubility in DMSO for consistent dosing .
Advanced Biological Activity: How can researchers design target-engagement studies to identify the compound’s molecular targets?
- Surface Plasmon Resonance (SPR) : Immobilize candidate proteins (e.g., bacterial dihydrofolate reductase) to measure binding kinetics .
- Molecular docking : Use software like AutoDock Vina to predict interactions with enzymatic active sites, referencing ’s analysis of thiazole-chromenone hybrids .
Basic Structure-Activity Relationship (SAR): How do substituents on the thiophene sulfonyl group influence bioactivity?
- Electron-withdrawing groups (e.g., nitro or halogen) enhance electrophilicity, improving interactions with microbial enzymes .
- Bulkier groups (e.g., phenyl vs. methyl) may reduce membrane permeability, as seen in ’s piperazine-tetrazole derivatives .
Advanced SAR: What computational methods support QSAR modeling for this compound?
- 3D-QSAR (CoMFA/CoMSIA) : Align derivatives in a grid field to correlate steric/electronic features with activity data .
- Machine learning : Train models on datasets from and 6 to predict bioactivity based on substituent patterns .
Basic Data Analysis: What statistical frameworks are appropriate for pharmacological data?
- Randomized block design : Minimize variability in biological replicates, as applied in ’s split-split plot trials .
- ANOVA/Tukey’s HSD : Compare mean inhibitory concentrations across treatment groups .
Advanced Data Analysis: How should researchers address contradictory bioactivity results across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
